molecular formula C18H20N4 B10816812 N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine

N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B10816812
M. Wt: 292.4 g/mol
InChI Key: DVAXVUYGVGRJNV-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine: is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrazine with cyclohexyl isocyanide and benzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst or under solvent-free conditions to enhance yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis. This includes using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site, enhancing its inhibitory potency.

Comparison with Similar Compounds

  • 2-phenylimidazo[1,2-a]pyridin-3-amine
  • N-phenylimidazo[1,2-a]pyridin-3-amine
  • 2-(4-methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amine

Uniqueness: N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This modification can enhance the compound’s binding affinity and selectivity towards specific biological targets, making it a valuable candidate for drug development .

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C18H20N4/c1-3-7-14(8-4-1)17-18(20-15-9-5-2-6-10-15)22-12-11-19-13-16(22)21-17/h1,3-4,7-8,11-13,15,20H,2,5-6,9-10H2

InChI Key

DVAXVUYGVGRJNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(N=C3N2C=CN=C3)C4=CC=CC=C4

Origin of Product

United States

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